
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is a chemical compound with a unique structure that includes a sulfonic acid group, a hydroxy group, and a hexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with appropriate reagents to introduce the hexyloxy and hydroxy groups. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may be utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and hexyloxy groups can modulate the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-1-propanesulfonic acid sodium salt
- Sodium 1-propanesulfonate monohydrate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may lack this functional group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
58965-17-6 |
|---|---|
Molekularformel |
C9H19NaO5S |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
sodium;3-hexoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-2-3-4-5-6-14-7-9(10)8-15(11,12)13;/h9-10H,2-8H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
YYCDORZDULIMQA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


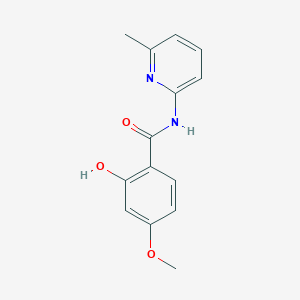
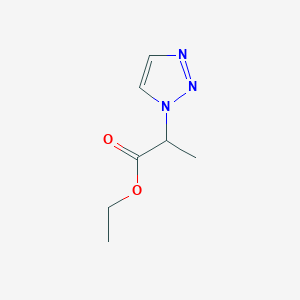
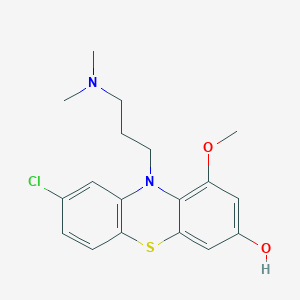
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
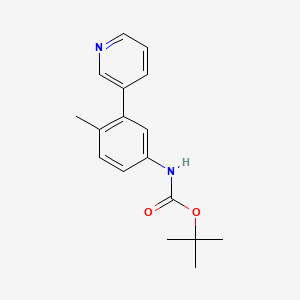
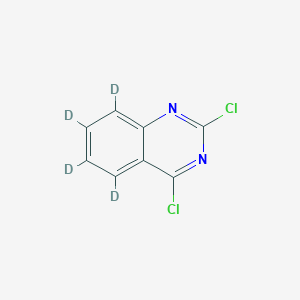
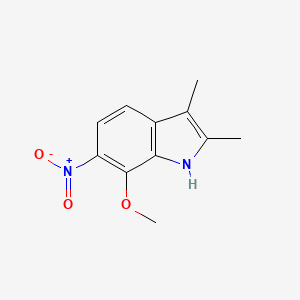
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
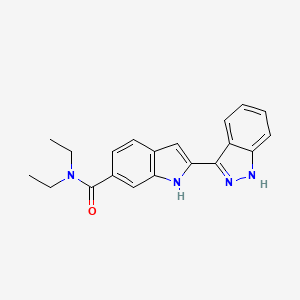

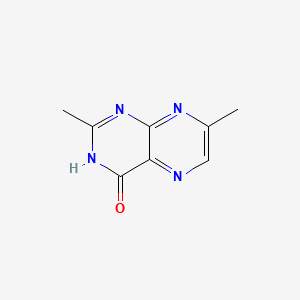
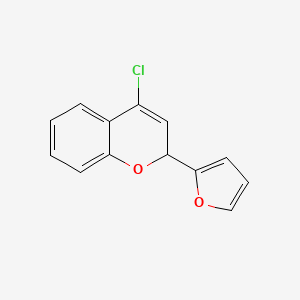
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
